1-BUTANE-D9-SULFONYL CHLORIDE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

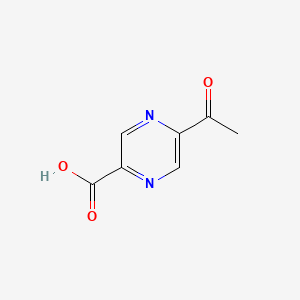

1-Butane-d9-sulfonyl Chloride is a chemical compound with the molecular formula C4H9ClO2S . It is used in various chemical reactions and has been used in the preparation of ethyl 2-(1-butanesulfonamido)pent-4-yn-l-oate .

Synthesis Analysis

Sulfonyl chlorides can be synthesized by various methods. One method involves the chlorosulfonation of S-alkyl isothiourea salts, which is simple, environmentally friendly, and yields high results . Another method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst .Molecular Structure Analysis

The molecular structure of 1-Butane-d9-sulfonyl Chloride is represented by the formula CH3(CH2)3SO2Cl . The molecular weight of this compound is 156.63 g/mol .Chemical Reactions Analysis

Sulfonyl chlorides, including 1-Butane-d9-sulfonyl Chloride, are used in various chemical reactions. They can be reduced with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .Physical And Chemical Properties Analysis

1-Butane-d9-sulfonyl Chloride is a liquid at room temperature. It has a boiling point of 80-81 °C/9 mmHg and a density of 1.208 g/mL at 25 °C . Its refractive index is 1.454 .Applications De Recherche Scientifique

Phase Change Studies

Scientific Field

Physical Chemistry Application Summary This compound is studied for its phase change properties, particularly the enthalpy of vaporization, which is crucial in understanding its thermodynamic behavior.

Methods of Application

The enthalpy of vaporization is determined through experiments conducted across a range of temperatures, often using calorimetric methods.

Results and Outcomes

The data collected indicates that 1-butane-d9-sulfonyl chloride has an enthalpy of vaporization of 55.7 kJ/mol at temperatures ranging from 283 to 373 K .

Spectroscopy Analysis

Scientific Field

Spectroscopy Application Summary In spectroscopy, 1-butane-d9-sulfonyl chloride is analyzed to obtain its infrared spectrum, which helps in identifying functional groups and studying molecular interactions.

Methods of Application

The IR spectrum is recorded using spectrometers, and the compound is often prepared in a specific solvent to ensure accurate readings.

Results and Outcomes

The IR spectrum of 1-butane-d9-sulfonyl chloride conforms to expected results, with characteristic peaks corresponding to the sulfonyl group .

Synthesis of Sulfa Drugs

Scientific Field

Pharmaceutical Chemistry Application Summary The compound plays a role in the synthesis of sulfa drugs, which are a group of antibiotics that contain a sulfonamide group.

Methods of Application

1-butane-d9-sulfonyl chloride is reacted with aromatic amines to produce the sulfonamide group, a key functional group in sulfa drugs.

Results and Outcomes

The synthesis process is efficient, leading to the production of sulfa drugs that are effective in treating bacterial infections .

These applications showcase the versatility of 1-butane-d9-sulfonyl chloride in various scientific fields, contributing to advancements in research and technology. For the most current applications and detailed methodologies, consulting specialized databases and recent scientific publications is recommended.

Agrochemical Synthesis

Scientific Field

Agrochemistry Application Summary This compound is used in the synthesis of various agrochemicals, including herbicides and pesticides. Its sulfonyl group plays a critical role in the biological activity of these compounds.

Methods of Application

1-butane-d9-sulfonyl chloride is reacted with other organic compounds to produce sulfonyl derivatives that act as active ingredients in agrochemical formulations.

Results and Outcomes

The synthesized agrochemicals have shown efficacy in controlling a wide range of agricultural pests and weeds, contributing to increased crop yields .

Polymer Chemistry

Scientific Field

Polymer Chemistry Application Summary In polymer chemistry, 1-butane-d9-sulfonyl chloride is utilized to introduce sulfonyl groups into polymers, enhancing their thermal stability and mechanical properties.

Methods of Application

The compound is incorporated into polymer chains through various polymerization techniques, often involving free-radical initiators or catalysts.

Results and Outcomes

Polymers modified with sulfonyl groups exhibit improved resistance to degradation at high temperatures and possess enhanced strength and durability .

Catalysis

Scientific Field

Catalysis Application Summary 1-butane-d9-sulfonyl chloride serves as a precursor for the synthesis of catalysts used in organic reactions, such as oxidation and coupling reactions.

Methods of Application

The sulfonyl chloride is used to synthesize metal-sulfonyl complexes that act as catalysts, facilitating various chemical transformations.

Results and Outcomes

Catalysts derived from 1-butane-d9-sulfonyl chloride have been effective in increasing the yield and selectivity of target products in synthetic organic chemistry .

Safety And Hazards

Propriétés

Numéro CAS |

1219794-70-3 |

|---|---|

Nom du produit |

1-BUTANE-D9-SULFONYL CHLORIDE |

Formule moléculaire |

C4H9ClO2S |

Poids moléculaire |

165.679 |

Nom IUPAC |

1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |

InChI |

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |

Clé InChI |

WEDIIKBPDQQQJU-YNSOAAEFSA-N |

SMILES |

CCCCS(=O)(=O)Cl |

Synonymes |

1-BUTANE-D9-SULFONYL CHLORIDE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)](/img/structure/B571730.png)

![2-(2-Methylenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B571731.png)